molecular formula C6H12O4 B13042001 2,6-Dihydroxyhexanoic acid

2,6-Dihydroxyhexanoic acid

Cat. No.: B13042001
M. Wt: 148.16 g/mol
InChI Key: GPSQXVSPHYKFTO-UHFFFAOYSA-N
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Description

2,6-Dihydroxyhexanoic acid, also known as 2,6-dihydroxycaproic acid, is an organic compound with the molecular formula C6H12O4. It is a colorless to pale yellow solid with a distinctive odor. This compound is stable at room temperature but decomposes upon heating . It is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyhexanoic acid can be synthesized through various chemical methods. One common approach involves the oxidation of 2,6-hexanediol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of 2,6-hexanediol. This process is optimized for high yield and purity, utilizing catalysts such as platinum or palladium supported on carbon. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral medium, elevated temperatures.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), reflux conditions.

    Substitution: Halogenating agents (e.g., thionyl chloride), room temperature.

Major Products:

    Oxidation: Hexanedioic acid (adipic acid).

    Reduction: 2,6-Hexanediol.

    Esterification: Esters of this compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dihydroxyhexanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dihydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as hydroxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites may participate in signaling pathways or serve as substrates for further biochemical reactions .

Comparison with Similar Compounds

2,6-Dihydroxyhexanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual hydroxyl groups, which confer distinct chemical reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2,6-dihydroxyhexanoic acid

InChI

InChI=1S/C6H12O4/c7-4-2-1-3-5(8)6(9)10/h5,7-8H,1-4H2,(H,9,10)

InChI Key

GPSQXVSPHYKFTO-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(C(=O)O)O

Origin of Product

United States

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